molecular formula C18H27ClN4O5 B1501692 (2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate;hydrochloride CAS No. 312693-79-1

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate;hydrochloride

Cat. No.: B1501692
CAS No.: 312693-79-1
M. Wt: 414.9 g/mol
InChI Key: LVCNYJHEXVGOCY-OWJCAWTQSA-N
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Description

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate;hydrochloride is a chemical compound with the molecular formula H2NC6H4CH2CH(NH2)CO2H · HCl · 1/2H2O . It is a derivative of L-phenylalanine, an essential amino acid, and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-L-phenylalanine hydrochloride hemihydrate typically involves the reaction of L-phenylalanine with reagents that introduce the amino group at the para position of the benzene ring. This can be achieved through nitration followed by reduction or through direct amination reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hemihydrate form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-L-phenylalanine hydrochloride hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-L-phenylalanine hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-L-phenylalanine hydrochloride hemihydrate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H12N2O2.ClH.H2O/c2*10-7-3-1-6(2-4-7)5-8(11)9(12)13;;/h2*1-4,8H,5,10-11H2,(H,12,13);1H;1H2/t2*8-;;/m00../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCNYJHEXVGOCY-OWJCAWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.C1=CC(=CC=C1CC(C(=O)O)N)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693815
Record name 4-Amino-L-phenylalanine--hydrogen chloride--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-79-1
Record name 4-Amino-L-phenylalanine--hydrogen chloride--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-L-phenylalanine hydrochloride hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate;hydrochloride
Reactant of Route 2
(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate;hydrochloride
Reactant of Route 3
(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate;hydrochloride
Reactant of Route 4
Reactant of Route 4
(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate;hydrochloride
Reactant of Route 5
(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate;hydrochloride
Reactant of Route 6
(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate;hydrochloride

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